4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile
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Overview
Description
The compound is a derivative of 1,2,4-triazine . 1,2,4-Triazines are six-membered heterocyclic compounds with three nitrogen atoms in their structure . They and their derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive activities .
Synthesis Analysis
The synthesis of similar compounds often involves cyclization reactions . For example, a novel fused system with three or four fused rings was obtained from the starting materials 4(6H)-amino-3-hydrazino-7-(2-thienyl)pyridazino[3,4-e][1,2,4]-triazine and 9-amino-3-(2-thienyl)-2H,8H-pyridazino[3’,4’:5,6][1,2,4]triazino[3,4-b][1,3,4]thiadiazine-8-carbonitrile .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using NMR spectroscopy . The chemical shifts are given relative to the residual undeuterated solvent peaks .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve substitution reactions . For instance, the substitution of Cl by the primary amines on the substrate was achieved in high to moderate yields by refluxing solution of 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using various techniques . For example, the IUPAC name, InChI code, and other properties of 4-Amino-2-(trifluoromethyl)benzonitrile are provided .Mechanism of Action
The mechanism of action of similar compounds often involves their ability to inhibit the growth of cells . For example, 4-Amino-2-(trifluoromethyl)benzonitrile can serve as a starting material in the synthesis of benzimidazoles, which can act as potential candidates in the treatment of breast cancer due to their ability to inhibit the growth of endothelial cells .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3N7/c7-6(8,9)4-12-5-14-13-2(1-10)3(11)16(5)15-4/h11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFONNZVAMZUDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(N2C(=NC(=N2)C(F)(F)F)N=N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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